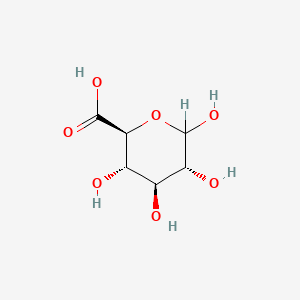

D-Glucuronic Acid

説明

Historical Trajectories and Seminal Discoveries in D-Glucopyranuronic Acid Research

The study of D-Glucopyranuronic acid began with its initial isolation from urine, a discovery that also led to the naming of the entire class of "uronic acids". ebi.ac.ukfoodb.ca This early finding pointed towards its role as a metabolic product involved in excretory processes. Seminal research further elucidated its critical function in the "glucuronic acid pathway," a key metabolic route. researchgate.net A major breakthrough was the discovery of glucuronidation, a process primarily occurring in the liver where D-glucuronic acid, in its activated form UDP-α-D-glucuronic acid (UDPGA), conjugates with various lipophilic compounds. wikipedia.org This conjugation, catalyzed by UDP-glucuronyltransferases (UDP-GT), renders toxins, drugs, and endogenous waste products like bilirubin (B190676) more water-soluble, facilitating their elimination from the body. smolecule.comwikipedia.orgaging-us.com Further research established its role as a precursor for the biosynthesis of L-ascorbic acid (Vitamin C) in many animals, though not humans. researchgate.netresearchgate.net The identification of its presence in complex polysaccharides like gums and as a fundamental component of glycosaminoglycans marked another significant milestone in understanding its structural importance in biology. ebi.ac.ukontosight.ai

Pervasive Significance of D-Glucopyranuronic Acid within Biological Systems and Chemical Disciplines

The importance of D-Glucopyranuronic acid spans both biology and chemistry, owing to its unique structure and reactivity. smolecule.com

Biological Significance

In biological systems, D-Glucopyranuronic acid is a cornerstone of several vital processes. Its most recognized role is in Phase II metabolism, where glucuronidation serves as a primary detoxification mechanism. smolecule.comaging-us.com The body utilizes this pathway to clear a vast array of substances by linking them to glucuronic acid, forming glucuronides that can be easily excreted. wikipedia.org

Beyond detoxification, it is an essential building block for glycosaminoglycans (GAGs), such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparin. cymitquimica.comontosight.ai These GAGs are critical components of the extracellular matrix, providing structural integrity to connective tissues, lubricating joints, and participating in cell signaling. smolecule.comcymitquimica.com

The biosynthesis of D-Glucopyranuronic acid is a tightly regulated process. In animals, the primary route is the nucleotide sugar oxidation pathway, where UDP-glucose dehydrogenase oxidizes UDP-glucose to form UDP-glucuronic acid (UDP-GlcA). nih.govplos.org Plants and some lower animals possess a second route, the myo-inositol oxygenation pathway. researchgate.netplos.org In microorganisms, D-Glucopyranuronic acid is crucial for metabolism and can be a component of cell wall polysaccharides. wikipedia.orgfrontiersin.org For instance, some bacteria like Escherichia coli can catabolize it as a carbon source. nih.govfrontiersin.org

Table 1: Key Enzymes in D-Glucopyranuronic Acid Metabolism

| Enzyme Name | Abbreviation | Function | Pathway |

| UDP-glucose 6-dehydrogenase | UGDH / UGlcDH | Catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. nih.govnih.gov | Nucleotide Sugar Oxidation Pathway |

| UDP-glucuronosyltransferase | UDP-GT | Transfers glucuronic acid from UDPGA to a substrate molecule. wikipedia.org | Glucuronidation (Detoxification) |

| Glucuronokinase | - | Phosphorylates glucuronic acid to glucuronic acid-1-phosphate. researchgate.netplos.org | myo-Inositol Oxygenation Pathway |

| UDP-glucuronic acid pyrophosphorylase | - | Converts glucuronic acid-1-phosphate to UDP-glucuronic acid. researchgate.netplos.org | myo-Inositol Oxygenation Pathway |

| Uronate Isomerase | UxaC | Interconverts uronic acids in bacterial catabolic pathways. nih.gov | Bacterial Catabolism |

| β-glucuronidase | - | Hydrolyzes glucuronide conjugates, releasing the aglycone. wikipedia.org | Catabolism/Microbial Metabolism |

Chemical Significance

From a chemical perspective, D-Glucopyranuronic acid is a versatile sugar acid. wikipedia.org Its structure, containing a pyranose ring, multiple hydroxyl groups, and a carboxylic acid group, allows for a variety of chemical reactions, including oxidation to D-glucaric acid, esterification, and the formation of glycosidic bonds. smolecule.comwikipedia.org The carboxylic acid group is ionized at physiological pH, which is key to the increased water solubility of its conjugates. wikipedia.org

In synthetic chemistry, derivatives of D-Glucopyranuronic acid are valuable intermediates. ontosight.ai Protecting its hydroxyl and carboxyl groups allows for targeted modifications and its use in the synthesis of complex carbohydrates, glycolipids, and oligosaccharides. ontosight.aichempap.org For example, specific glycosidation reactions using glucuronic acid donors are employed to create glycosides with desired stereochemistry. nih.govacs.org

Table 2: Physicochemical Properties of β-D-Glucopyranuronic Acid

| Property | Value | Reference |

| Systematic IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5,6-Tetrahydroxyoxane-2-carboxylic acid | wikipedia.org |

| Molecular Formula | C6H10O7 | wikipedia.orgontosight.ai |

| Molar Mass | 194.139 g·mol−1 | wikipedia.org |

| CAS Number | 6556-12-3 | wikipedia.org |

| Melting Point | 159 to 161 °C (318 to 322 °F) | wikipedia.org |

Current Research Landscape and Future Directions in D-Glucopyranuronic Acid Scholarship

Contemporary research on D-Glucopyranuronic acid is expanding into new and diverse fields, highlighting its continued relevance in science and medicine.

Current Research Highlights:

Biomarker of Health and Longevity: Recent metabolomic studies across multiple human cohorts and in mice have identified circulating levels of glucuronic acid as a robust predictor of all-cause mortality, healthspan, and longevity. aging-us.com Elevated levels have also been investigated as a biomarker for liver disease severity. aging-us.com

Host-Pathogen Interactions: Research has shown that enteric pathogens, such as Citrobacter rodentium, can utilize glucuronic acid released by the gut microbiota as a carbon source, giving them a colonization advantage. pnas.org

Antiviral Research: The structural motif of sulfated glucuronic acid within exopolysaccharides from the archaeon Haloarcula hispanica has been identified as crucial for inhibiting SARS-CoV-2. nih.gov These molecules can bind to the viral spike protein, blocking its interaction with host cells. nih.gov

Biotechnological Production: There is growing interest in the sustainable production of this compound. Research focuses on biological synthesis strategies, including single-enzyme catalysis, multi-enzyme cascades in vitro, and whole-cell catalysis using engineered microorganisms. researchgate.net

Agricultural and Reproductive Technologies: In porcine studies, supplementing the in vitro maturation medium with this compound and N-acetyl-D-glucosamine has been shown to improve oocyte quality and the developmental success of embryos after parthenogenesis and somatic cell nuclear transfer. mdpi.com

Future Directions:

The future of D-Glucopyranuronic acid research is poised to focus on therapeutic and biotechnological applications. A key area is the advancement of enzyme engineering, including enzyme immobilization and high-throughput screening, to optimize biocatalytic production methods. researchgate.net Further exploration of its role as a biomarker could lead to new diagnostic tools for monitoring health and disease progression. The discovery of its role in microbial colonization and viral inhibition opens new avenues for developing anti-infective strategies. pnas.orgnih.gov As the market for glucuronic acid in pharmaceuticals and food additives continues to expand, research into novel applications and more efficient, green production methods will be paramount. valuates.comgithub.com

Structure

3D Structure

特性

IUPAC Name |

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894097 | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-16-5 | |

| Record name | D-Glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucopyranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Elaborate Metabolic Pathways of D Glucopyranuronic Acid

Uridine Diphosphate (B83284) (UDP)-D-Glucuronic Acid Formation Pathways

The formation of UDP-D-glucuronic acid is a crucial step for its subsequent utilization in various metabolic pathways. This process is primarily achieved through the oxidation of UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase. wikipedia.orgwikipedia.org However, alternative routes for the synthesis of D-glucuronic acid and its activated form also exist.

UDP-Glucose Dehydrogenase (UGDH)-Mediated Biosynthesis in Mammalian Systems

In mammalian systems, the principal pathway for the synthesis of UDP-D-glucuronic acid involves the NAD+-dependent oxidation of UDP-glucose. wikipedia.orgnih.gov This reaction is catalyzed by the cytosolic enzyme UDP-glucose 6-dehydrogenase (UGDH). wikipedia.orgebi.ac.uk The UGDH enzyme facilitates a two-fold oxidation of the primary alcohol at the C-6 position of the glucose moiety to a carboxylic acid. nih.govcdnsciencepub.com This process is essential for the production of UDP-glucuronic acid, which serves as a precursor for the biosynthesis of glycosaminoglycans like hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate. wikipedia.orgbiogps.org

The catalytic mechanism of UGDH is a multi-step process. It begins with the oxidation of the C6'' hydroxyl of UDP-glucose, transferring a hydride to NAD+. This is followed by a nucleophilic attack on the newly formed carbonyl carbon by a cysteine residue in the enzyme's active site, forming a thiohemiacetal intermediate. A second oxidation step then occurs, leading to the formation of a thioester intermediate, followed by hydrolysis to release UDP-glucuronic acid. ebi.ac.ukcdnsciencepub.com

| Enzyme | Substrate | Product | Cofactor | Cellular Location |

| UDP-glucose 6-dehydrogenase (UGDH) | UDP-glucose | UDP-glucuronic acid | NAD+ | Cytosol |

Myo-inositol Oxygenase (MIOX) and Uronate Dehydrogenase (Udh)-Dependent Routes to this compound

An alternative pathway for the generation of this compound involves the enzyme myo-inositol oxygenase (MIOX). wikipedia.orgfigshare.com MIOX is a non-heme di-iron enzyme that catalyzes the oxidation of myo-inositol to this compound. wikipedia.orgnih.gov This enzyme is primarily expressed in the kidneys and is part of the only known pathway for inositol (B14025) catabolism in humans. wikipedia.org The reaction involves the binding of myo-inositol and the subsequent attack by diatomic oxygen at the iron center. wikipedia.org

Once this compound is formed, it can be further metabolized. In some organisms, uronate dehydrogenase (Udh) can catalyze the oxidation of this compound. nzytech.comnih.gov This enzyme, belonging to the oxidoreductase family, uses NAD+ as a cofactor to convert D-glucuronate to D-glucarate. nzytech.comresearchgate.net

| Enzyme | Substrate | Product | Cofactor | Primary Location/Organism |

| myo-inositol oxygenase (MIOX) | myo-inositol | This compound | O2, Fe(II)/Fe(III) | Kidney (mammals) |

| uronate dehydrogenase (Udh) | D-glucuronate | D-glucarate | NAD+ | Bacteria |

Exploration of Alternative Enzymatic Precursor Derivations for UDP-D-Glucuronic Acid

While the UGDH and MIOX pathways are the primary routes for UDP-D-glucuronic acid synthesis, research has explored other enzymatic derivations. In plants, both the UGDH-mediated pathway and the myo-inositol oxidation pathway contribute to the cellular pool of UDP-glucuronic acid. researchgate.net The myo-inositol pathway involves the conversion of myo-inositol to this compound by MIOX, which is then converted to UDP-D-glucuronic acid. researchgate.net In some bacteria, the synthesis of UDP-uronic acids is facilitated by an operon containing genes for both UDP-glucose 6-dehydrogenase and UDP-GlcA 4-epimerase, allowing for the interconversion of UDP-glucuronic acid and UDP-galacturonic acid. nih.gov

This compound Catabolism and Interconversion Pathways

Once formed, this compound can be catabolized through various pathways that differ between animals and fungi. These pathways ultimately lead to metabolites that can enter central metabolic routes.

Mechanisms of this compound Catabolism in Animal Systems (Uronate Cycle)

In animals, the catabolism of this compound occurs through the uronate cycle, also known as the glucuronate-xylulose-pentose phosphate (B84403) pathway. frontiersin.orgnih.gov This pathway involves a series of reduction and oxidation reactions. This compound is first reduced to L-gulonate. L-gulonate is then oxidized to 3-keto-L-gulonate, which is subsequently decarboxylated to form L-xylulose. L-xylulose is then reduced to xylitol, which is finally oxidized to D-xylulose. D-xylulose can then be phosphorylated to D-xylulose 5-phosphate, an intermediate of the pentose (B10789219) phosphate pathway. frontiersin.orgnih.gov

| Step | Substrate | Product | Key Enzyme Class |

| 1 | This compound | L-gulonate | Reductase |

| 2 | L-gulonate | 3-keto-L-gulonate | Dehydrogenase |

| 3 | 3-keto-L-gulonate | L-xylulose | Decarboxylase |

| 4 | L-xylulose | Xylitol | Reductase |

| 5 | Xylitol | D-xylulose | Dehydrogenase |

Distinct Pathways of this compound Catabolism in Fungi

Fungi utilize a distinct pathway for the catabolism of this compound, which differs significantly from the animal uronate cycle. frontiersin.orgnih.gov In the filamentous fungus Aspergillus niger, the pathway is only partially elucidated. It is known to involve the reduction of this compound to L-gulonate by a hexuronate reductase. frontiersin.orgresearchgate.net Subsequent steps involve the formation of 2-keto-L-gulonate, which is then reduced to L-idonate by an NADH-dependent 2-keto-L-gulonate reductase. frontiersin.orgnih.gov Further oxidation of L-idonate to 5-keto-D-gluconate is also part of this pathway. nih.gov This fungal pathway highlights a different evolutionary strategy for the utilization of this important sugar acid. nih.gov

| Organism | Key Intermediate | Key Enzyme |

| Aspergillus niger | L-idonate | NADH-dependent 2-keto-L-gulonate reductase |

Metabolic Routes for this compound Degradation in Bacterial Species

Bacteria employ several metabolic pathways to catabolize this compound, utilizing it as a carbon source. The most common of these is the Ashwell pathway, also known as the isomerase pathway. nih.gov An alternative, oxidative pathway is also utilized by some bacterial species. nih.gov

In the Ashwell pathway, the degradation process begins after the uptake of this compound. The initial step involves the conversion of the alduronic acid, this compound, into its corresponding keturonic acid, D-fructuronic acid. nih.gov This isomerization is catalyzed by the enzyme uronate isomerase. nih.govresearchgate.net Subsequently, D-fructuronic acid is reduced to D-mannonic acid by the action of D-fructuronate reductase, a process dependent on the cofactor NADH. nih.gov D-mannonic acid then undergoes dehydration, catalyzed by D-mannonate dehydratase, to form 2-oxo-3-deoxy-D-gluconate. researchgate.net This intermediate can be phosphorylated and then cleaved to enter central metabolic pathways like the Entner-Doudoroff pathway, ultimately yielding pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govnih.govresearchgate.net

An alternative route for this compound metabolism is the oxidative pathway, observed in bacteria such as Agrobacterium tumefaciens and Pseudomonas syringae. nih.gov This pathway starts with the oxidation of this compound to D-glucaro-1,5-lactone, a reaction catalyzed by the NAD+-dependent enzyme uronate dehydrogenase. nih.gov The lactone intermediate is then further metabolized.

The key enzymes involved in the primary bacterial degradation pathways for this compound are summarized in the table below.

| Pathway | Step | Enzyme | Substrate | Product |

| Ashwell Pathway | 1 | Uronate Isomerase | This compound | D-Fructuronic Acid |

| 2 | D-Fructuronate Reductase | D-Fructuronic Acid | D-Mannonic Acid | |

| 3 | D-Mannonate Dehydratase | D-Mannonic Acid | 2-oxo-3-deoxy-D-gluconate | |

| 4 | 2-oxo-3-deoxy-D-gluconate kinase | 2-oxo-3-deoxy-D-gluconate | 2-oxo-3-deoxy-6-phospho-D-gluconate | |

| 5 | 2-oxo-3-deoxy-6-phospho-D-gluconate aldolase | 2-oxo-3-deoxy-6-phospho-D-gluconate | Pyruvate and Glyceraldehyde-3-phosphate | |

| Oxidative Pathway | 1 | Uronate Dehydrogenase | This compound | D-Glucaro-1,5-lactone |

Enzymatic Interconversion of Uronic Acids: The Role of UDP-D-Glucuronic Acid 4-Epimerase

Uridine diphosphate (UDP)-D-glucuronic acid is a pivotal precursor in the biosynthesis of various sugar nucleotides. elsevierpure.comnih.govresearchgate.netscienceopen.com The enzymatic interconversion between different uronic acids is a critical step in creating this diversity. The enzyme UDP-D-glucuronic acid 4-epimerase (UGAepi) catalyzes the reversible C4 epimerization of UDP-D-glucuronic acid (UDP-GlcA) to UDP-D-galacturonic acid (UDP-GalA). nih.gov

This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. elsevierpure.comnih.govresearchgate.netscienceopen.com The catalytic mechanism is initiated by the oxidation of the C4 hydroxyl group of the substrate, a reaction that utilizes a tightly bound NAD+ cofactor. elsevierpure.comnih.govresearchgate.netscienceopen.com This oxidation step is crucial and common among enzymes in the SDR family that act on UDP-GlcA. elsevierpure.comnih.govresearchgate.netscienceopen.com

The proposed mechanism for UGAepi involves several key steps:

Rotation/Repositioning: The keto-intermediate is believed to undergo a rotation or repositioning within the active site.

Reduction: A nonstereoselective reduction of the C4 keto group by the newly formed NADH occurs, leading to the formation of UDP-GalA. nih.gov The enzyme maintains the cofactor in its oxidized NAD+ state (≥ 97%) at a steady state. elsevierpure.comresearchgate.netscienceopen.com

Studies on the UGAepi from Bacillus cereus have provided significant insights into this mechanism. elsevierpure.comnih.govresearchgate.netscienceopen.com Kinetic isotope effect studies, using a substrate deuterated at C4, support the hydride transfer step. elsevierpure.comnih.govresearchgate.netscienceopen.com Furthermore, site-directed mutagenesis and pH studies have identified a conserved tyrosine residue (Tyr149) as the catalytic base that facilitates substrate oxidation. elsevierpure.combohrium.com Precise positioning of the substrate within the active site is critical to prevent the decarboxylation of the unstable β-keto acid intermediate, ensuring that only epimerization occurs. elsevierpure.comnih.govresearchgate.netscienceopen.com

| Feature | Description |

| Enzyme Name | UDP-D-Glucuronic Acid 4-Epimerase (UGAepi) |

| Enzyme Class | Short-chain dehydrogenase/reductase (SDR) |

| Substrate | UDP-D-Glucuronic Acid (UDP-GlcA) |

| Product | UDP-D-Galacturonic Acid (UDP-GalA) |

| Cofactor | NAD+ |

| Catalytic Mechanism | 1. Oxidation of substrate C4 by NAD+2. Formation of a transient UDP-4-keto-hexose-uronic acid intermediate3. Nonstereoselective reduction of the C4-keto group by NADH |

| Key Residue | Tyr149 (in Bacillus cereus) acts as the catalytic base. elsevierpure.com |

| Rate-Limiting Step | Formation of the 4-keto intermediate. elsevierpure.comnih.govresearchgate.net |

Chemical Synthesis and Strategic Derivatization of D Glucopyranuronic Acid

Advanced Stereoselective Synthesis Methodologies for D-Glucopyranuronic Acid Analogues

The synthesis of D-glucopyranuronic acid analogues is a complex task due to the need for precise control over stereochemistry. The destabilizing effect of the electron-withdrawing group at the C-5 position presents a significant challenge in forming the glycosidic bond. nih.gov Advanced methodologies have been developed to address these challenges, enabling the creation of complex carbohydrate structures.

Glycosylation Strategies Employing D-Glucuronic Acid as Acceptors and Donors

The dual role of this compound as both a glycosyl donor and acceptor is fundamental to the synthesis of oligosaccharides like heparan sulfate (B86663). acs.orgnih.gov However, glucuronic acid donors are known to perform poorly in glycosylations. nih.govrsc.org

As donors , their reactivity is often diminished due to the C-5 electron-withdrawing carboxyl group. nih.gov To overcome this, various strategies have been developed. One approach involves the use of trichloroacetimidate-activated glucuronic acid derivatives, which have proven to be efficient donors for creating β-D-glucuronides. nih.gov For instance, methyl 2,3,4-tri-O-benzoyl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate has been used successfully in the presence of trimethylsilyl (B98337) triflate to afford trisaccharides in high yields. nih.gov Another strategy enhances donor performance by modifying the protecting groups. It has been found that protecting the C-2 hydroxyl with a 4-acetoxy-2,2-dimethyl butanoyl- (PivOAc) or levulinoyl (Lev) ester, while the C-4 hydroxyl is modified with a 2-methylnaphthyl (Nap) ether, gives high yields of coupling products. nih.govrsc.org

As acceptors , this compound derivatives with a free hydroxyl group are used to build larger carbohydrate chains. An effective synthesis of a glucuronic acid acceptor can start from D-glucofuranurono-6,3-lactone. mssm.edu A key step involves the regioselective protection of the hydroxyl groups to leave a single free hydroxyl, typically at C-4, ready for glycosylation. mssm.edu For example, protecting the 4-hydroxyl with a bulky tert-butyldiphenylsilyl group allows for subsequent reactions at other positions, followed by a simple desilylation to quantitatively yield the C-4 acceptor. mssm.edu The choice of protecting groups on the acceptor is critical to the success of the glycosylation reaction. In the synthesis of heparan sulfate disaccharides, glucuronate acceptors with an ester at C-2 were designed to introduce a 1,2-trans linkage during later glycosylation steps. acs.org

| Glycosylation Role | Strategy | Key Reagents/Protecting Groups | Outcome |

| Donor | Trichloroacetimidate (B1259523) Activation | Methyl 2,3,4-tri-O-benzoyl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate, Trimethylsilyl triflate | High yield of β-D-glucuronides nih.gov |

| Donor | Protecting Group Modification | C-2: PivOAc or Lev ester; C-4: Nap ether | High yields of coupling product nih.govrsc.org |

| Acceptor | Regioselective Protection | D-glucofuranurono-6,3-lactone, tert-butyldiphenylsilyl group | Quantitative yield of C-4 acceptor mssm.edu |

| Acceptor | Stereochemical Control | C-2 Ester protecting group | Introduction of 1,2-trans linkage acs.org |

Enzymatic Approaches for the Synthesis of this compound Esters

Biocatalysis is emerging as a highly efficient and environmentally friendly alternative to traditional chemical synthesis for producing this compound and its derivatives. nih.govresearchgate.net Enzymatic approaches offer high specificity and can overcome some of the challenges associated with chemical methods, such as the need for extensive protection and deprotection steps. researchgate.net

One of the most studied methods is the use of lipases for direct esterification in non-aqueous media. researchgate.net For example, glucuronic acid n-alkyl esters, which are promising biosurfactants, have been synthesized by direct esterification with various alcohols in tert-butanol (B103910) using an immobilized lipase (B570770) like Novozyme 435. researchgate.net This method provides an efficient route to compounds like octyl glucuronate. researchgate.net Researchers have also synthesized various aryl, alkyl, or alkenyl esters of glucuronic acid using enzymatic catalysis to serve as model substrates for glucuronoyl esterases (GEs), which are important enzymes in biomass degradation. dtu.dk

Beyond lipases, other enzymes are utilized in the broader biosynthesis of this compound. Uronate dehydrogenase, for instance, is used in enzymatic assays to detect D-glucuronate. researchgate.net The production of the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), is a key step in biological glucuronidation. This is achieved through the two-stage NAD+-dependent oxidation of UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase. nih.govpharmacy180.com

| Enzyme | Method | Substrate(s) | Product | Application |

| Immobilized Lipase (e.g., Novozyme 435) | Direct Esterification | This compound, n-alcohols | n-Alkyl esters of glucuronic acid | Biosurfactant synthesis researchgate.net |

| Glucuronoyl Esterases (GEs) | Enzymatic Synthesis | This compound, various alcohols | Aryl, alkyl, or alkenyl esters | Model substrates for enzyme characterization dtu.dk |

| UDP-glucose 6-dehydrogenase | Oxidation | UDP-glucose, NAD+ | UDP-glucuronic acid (UDPGA) | Biosynthesis of the primary glucuronic acid donor nih.govpharmacy180.com |

Systematic Formation of this compound Derivatives

The systematic formation of this compound derivatives focuses on the controlled and predictable synthesis of specific glycosidic linkages and ester forms, which are prevalent in biological systems and pharmaceutical compounds.

Controlled Synthesis of β-D-Glucuronides

The synthesis of β-D-glucuronides is a critical process in medicinal chemistry, as glucuronidation is a major pathway for drug metabolism. researchgate.net The stereoselective formation of the β-linkage is often achieved through neighboring group participation from a protecting group at the C-2 position. An acetyl or benzoyl group at C-2 will typically direct the incoming nucleophile (the alcohol or phenol (B47542) acceptor) to the opposite, or β, face of the pyranose ring. nih.gov

A common and historically significant method for this synthesis is the Koenigs-Knorr reaction. nih.gov This reaction typically involves a glycosyl halide donor, such as 1-α-bromo-2,3,4-tri-O-acetyl-D-glucuronic acid methyl ester, and an alcohol acceptor in the presence of a promoter like silver oxide or silver carbonate. nih.govnih.gov While effective, this method can be challenging and sometimes results in the formation of orthoester by-products. nih.govnih.gov

More modern and often higher-yielding methods employ glycosyl trichloroacetimidate donors. nih.govacs.org For instance, methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate is a highly effective donor when activated by a Lewis acid such as trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF3·Et2O). nih.govacs.orgresearchgate.net This approach has been used to synthesize a variety of β-D-glucuronides, including those of resveratrol (B1683913) and methoxyphenols. nih.govacs.org An improved route for challenging glycosylations involves selective anomeric deprotection of a fully acetylated glucuronate precursor, followed by conversion to an α-trichloroacetimidate donor, which can lead to significantly improved yields. acs.orgwhiterose.ac.uk

| Method | Glycosyl Donor | Promoter/Catalyst | Key Features |

| Koenigs-Knorr Reaction | Acetobromo-α-D-glucuronic acid methyl ester | Silver(I) salts (e.g., Ag2O) | Classic method; C-2 acyl group directs β-selectivity; can produce orthoester by-products. nih.govnih.gov |

| Trichloroacetimidate Method | Methyl 2,3,4-tri-O-acyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate | Lewis Acids (e.g., TMSOTf, BF3·Et2O) | High yielding and stereoselective for β-anomers; widely used for synthesizing drug metabolites. nih.govacs.org |

| Direct Glycosylation | Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranosyluronate | TMSOTf | A more direct route, though yields can be modest for some acceptors. acs.orgwhiterose.ac.uk |

Preparation of this compound Alkyl Esters

This compound alkyl esters are valuable as surfactants and as intermediates in the synthesis of more complex molecules. Their preparation can be achieved through both chemical and enzymatic methods.

Chemical synthesis often involves the esterification of the carboxylic acid group at C-6. A straightforward method is the use of ethereal diazomethane (B1218177) to convert commercially available this compound into its corresponding methyl ester. dtu.dk While effective, this method is limited to methyl esters and requires handling the hazardous diazomethane reagent.

Enzymatic synthesis provides a safer and more versatile alternative. As discussed in section 3.1.2, lipases are highly effective for the direct esterification of this compound with a range of alcohols in non-aqueous solvents. researchgate.net This biotechnological approach allows for the synthesis of a homologous series of n-alkyl esters (e.g., octyl, decyl, dodecyl, and tetradecyl glucuronates) by simply changing the alcohol substrate. researchgate.net The reaction conditions, such as the use of tert-butanol as a solvent and an immobilized lipase catalyst, are generally mild and environmentally friendly compared to many chemical methods. researchgate.net The physicochemical properties of these enzymatically prepared esters, such as their thermal behavior, are influenced by the length of the alkyl chain. researchgate.net

Chemical Transformations of this compound Glycals

This compound glycals are valuable intermediates in carbohydrate chemistry, serving as versatile precursors for the synthesis of various glycoconjugates. Their chemical transformations are pivotal for accessing complex oligosaccharides and other biologically relevant molecules. The synthesis of a D-glucuronate glycal acceptor can be achieved in several steps starting from a commercially available D-glucal. acs.org

A typical synthetic route involves the regioselective protection of the hydroxyl groups. For instance, the 4- and 6-hydroxyl groups of a D-glucal can be protected using a silylene protective group, followed by benzylation of the remaining hydroxyl group. Subsequent removal of the silylene group yields a diol. acs.org The primary alcohol at the C-6 position is then selectively oxidized to a carboxylic acid, often mediated by reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), followed by esterification to yield the desired D-glucuronate glycal acceptor. acs.org This multi-step process, while effective, can face challenges such as slower reaction kinetics and reduced yields during the oxidation and esterification of the glycal diol compared to corresponding glycosyl diols. acs.org

Once synthesized, these glucuronic acid glycals can be employed as acceptors in glycosylation reactions. For example, they can be coupled with glucosamine (B1671600) donors to form disaccharide building blocks, which are essential for the modular assembly of complex polysaccharides like Heparan Sulfate. acs.org The efficiency and stereoselectivity of such glycosylations are crucial for obtaining the desired products in high yields.

Designed Synthesis of Complex D-Glucopyranuronic Acid Conjugates

The designed synthesis of complex D-glucopyranuronic acid conjugates is a critical area of research, particularly for producing metabolites of drugs and other bioactive molecules for pharmacological evaluation. nih.gov Glucuronidation is a major pathway in drug metabolism, and the synthesis of these conjugates provides essential standards for analytical and biological studies. nih.govpharmacy180.com The synthesis of uronic acid glycosides is particularly challenging due to the electron-withdrawing nature of the C-5 carboxylic group, which decreases the reactivity at the anomeric center (C-1). nih.govresearchgate.net

Various strategies have been developed to overcome this challenge, primarily involving the activation of the glucuronic acid donor. Common donor types include:

Glycosyl Halides: The Koenigs-Knorr reaction, using glucosyluronate bromides, has been a longstanding method. nih.govresearchgate.net For example, it has been used to synthesize glucuronides of doxorubicin, daunomycin, and clenbuterol. nih.govresearchgate.net However, this method can be accompanied by the formation of orthoester by-products. nih.govresearchgate.net

Trichloroacetimidates: These donors, activated by Lewis acids like trifluoromethanesulfonate, often provide higher yields and better stereoselectivity. nih.gov The synthesis of resveratrol-3-O- and 4'-O-glucuronides was achieved in high yields (94% and 89%, respectively) using a trichloroacetamidate donor. nih.gov

Thioglycosides: These donors can be activated by promoters such as N-iodosuccinimide-trifluoromethanesulfonic acid, enabling stereoselective glycosylation at low temperatures. nih.gov

The choice of protecting groups on the glucuronic acid donor is also critical. Steric hindrance can be modulated by using larger protecting groups, such as replacing acetyl groups with isobutyryl groups, to improve the yield of desired products, as demonstrated in the challenging synthesis of morphine-3,6-di-β-D-glucuronide. nih.gov

| Conjugate | Glucuronic Acid Donor Type | Promoter/Catalyst | Yield |

| Resveratrol-3-O-glucuronide | Trichloroacetimidate | Trifluoromethanesulfonate | 94% |

| Resveratrol-4'-O-glucuronide | Trichloroacetimidate | Trifluoromethanesulfonate | 89% |

| Quercetin 3'-glucuronide | Trichloroacetimidate | - | 11% (overall) |

| Morphine-6-glucuronide | Isobutyryl imidate | Lewis Acid | Improved vs. Acetyl |

| Doxorubicin glucuronide | Glycosyluronate bromide | HgBr2 | - |

Biocatalytic Strategies for the Production of this compound and its Derivatives

Biocatalytic methods for producing this compound and its derivatives have emerged as highly efficient and environmentally friendly alternatives to traditional chemical synthesis and natural extraction. proquest.comresearchgate.netnih.gov These strategies leverage the specificity and efficiency of enzymes to carry out desired chemical transformations.

Single Enzyme Catalysis Systems

Single enzyme catalysis represents a straightforward approach for this compound production. A key enzyme in this context is myo-inositol oxygenase (MIOX), which catalyzes the conversion of myo-inositol to this compound. nih.gov Researchers have explored MIOX from various sources, including Cryptococcus neoformans, Chaetomium thermophilum, Arabidopsis thaliana, Thermothelomyces thermophila, and Mus musculus. nih.gov A novel MIOX from Thermothelomyces thermophila (TtMIOX) has shown particularly high specific activity and efficiency. nih.gov

Another single-enzyme approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst for the selective oxidation of glucose. nih.govfrontiersin.org While often used in chemical synthesis, TEMPO can be employed in electro-oxidation systems. In these systems, TEMPO is oxidized to a nitrosonium ion, which then catalyzes the oxidation of glucose. nih.govfrontiersin.org This method can preferentially oxidize the anomeric function of glucose to form gluconic acid, and under certain conditions (e.g., potentials higher than 1.42 V vs. RHE), can further oxidize the primary alcohol to form glucaric acid. nih.govfrontiersin.org

| Catalyst | Substrate | Product | Key Features |

| myo-inositol oxygenase (MIOX) | myo-inositol | This compound | High specificity; enzyme source impacts activity. nih.gov |

| TEMPO (electro-oxidation) | D-Glucose | D-Gluconic Acid / D-Glucaric Acid | High selectivity for primary alcohol oxidation. nih.govfrontiersin.org |

Engineered Multi-Enzyme Cascade Reactions

Multi-enzyme cascade reactions allow for the synthesis of complex molecules from simple precursors in a one-pot setup, which can improve efficiency and reduce waste. rug.nl These cascades can be designed to be self-sufficient in terms of cofactor regeneration.

A notable example is the synthesis of uridine-5'-diphosphate (B1205292) glucuronic acid (UDP-GlcA), a crucial activated sugar donor in glycosylation reactions. nih.govresearchgate.net An efficient three-step cascade has been developed using hyperthermophilic enzymes expressed in whole cells. nih.gov This system converts starch to UDP-GlcA via the following steps:

Phosphorylation of starch to glucose-1-phosphate (G1P) catalyzed by α-glucan phosphorylase.

Conversion of G1P to UDP-glucose (UDP-Glc) catalyzed by UDP-sugar pyrophosphorylase (USP).

Dehydrogenation of UDP-Glc to UDP-GlcA catalyzed by UDP-glucose 6-dehydrogenase (UDH).

This system was engineered to include a coenzyme regeneration system, making it independent of exogenous NAD+ addition and resulting in the production of 1.3 g/L of UDP-GlcA. nih.gov

Another multi-enzyme cascade has been constructed in E. coli for the production of glucaric acid from glucose. nih.gov This synthetic pathway involves:

myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae converts glucose-6-phosphate to myo-inositol-1-phosphate.

An endogenous phosphatase hydrolyzes myo-inositol-1-phosphate to myo-inositol.

myo-inositol oxygenase (MIOX) from mice converts myo-inositol to this compound.

Uronate dehydrogenase (Udh) from Pseudomonas syringae converts this compound to D-glucaric acid.

This engineered pathway led to the production of over 1 g/L of glucaric acid. nih.gov

Whole-Cell Biotransformation and Co-culture Methodologies

Whole-cell biotransformation utilizes intact microbial cells as catalysts, offering advantages such as cofactor regeneration and protection of enzymes from the reaction environment. proquest.comresearchgate.netnih.gov Engineered Escherichia coli is a common host for such systems. researchgate.netnih.govlatrobe.edu.au

For the production of this compound, a whole-cell biocatalyst was developed using an E. coli strain overexpressing a highly active myo-inositol oxygenase (MIOX) from Thermothelomyces thermophila. nih.gov To enhance product accumulation, the degradation of this compound was prevented by inactivating the uxaC gene in the E. coli genome. nih.gov This engineered strain produced 106 g/L of this compound from myo-inositol in a 1-L bioreactor within 12 hours, achieving a 91% conversion rate. nih.gov

Metabolic engineering strategies play a crucial role in optimizing these whole-cell systems. researchgate.netnih.gov These strategies include:

Overexpressing key enzymes in the desired pathway.

Deleting competing metabolic pathways to increase precursor availability and prevent product degradation.

Balancing cofactors to ensure efficient redox reactions.

For instance, in the production of hyaluronic acid, a polymer of glucuronic acid and N-acetylglucosamine, the biosynthesis of the UDP-glucuronic acid precursor was enhanced by overexpressing the galU (glucose-1-phosphate uridylyltransferase) and ugd (UDP-glucose 6-dehydrogenase) genes in E. coli. frontiersin.orgnih.gov

Enzyme Engineering and High-Throughput Screening for Enhanced Biosynthesis

To further improve the efficiency of biocatalytic production, enzyme engineering and high-throughput screening (HTS) are employed. proquest.comresearchgate.netnih.gov Enzyme engineering aims to enhance properties like catalytic activity, stability, and substrate specificity through techniques such as site-directed mutagenesis and directed evolution.

For example, in the cascade synthesis of L-guluronic acid, galactose oxidase (GOase) was engineered to improve its sluggish activity towards D-gluconic acid. rsc.org Through molecular docking and site-saturation mutagenesis, a variant with three amino acid substitutions (T406R/K330R/Y329F) was created that exhibited a 13-fold higher oxidation activity. rsc.org

D Glucopyranuronic Acid in Complex Glycoconjugate Architecture and Biological Function

Integral Role in Glycosaminoglycan (GAG) Structural Determinants and Biosynthesis

Glycosaminoglycans are long, unbranched polysaccharides consisting of repeating disaccharide units. D-Glucuronic acid is a prevalent monosaccharide in several types of GAGs, contributing to their highly anionic nature and diverse biological functions.

Hyaluronic acid (HA), also known as hyaluronan, is a unique, non-sulfated glycosaminoglycan. wikipedia.org Its structure is characterized by repeating disaccharide units of this compound and N-acetyl-D-glucosamine, linked by alternating β-(1→4) and β-(1→3) glycosidic bonds. wikipedia.orgnih.gov This linear polymer can be exceptionally large, with a molecular weight that can reach millions of Daltons. nih.gov The biosynthesis of HA occurs at the plasma membrane by a class of integral membrane proteins called hyaluronan synthases (HAS). wikipedia.orgyoutube.com These enzymes polymerize the UDP-sugar precursors, UDP-glucuronic acid and UDP-N-acetylglucosamine, into long HA chains. wikipedia.orgnih.gov

Table 1: Structural Features of Hyaluronic Acid

| Feature | Description |

| Repeating Disaccharide | This compound and N-acetyl-D-glucosamine wikipedia.orgnih.gov |

| Glycosidic Linkages | Alternating β-(1→4) and β-(1→3) wikipedia.org |

| Sulfation | Non-sulfated wikipedia.org |

| Biosynthesis Location | Plasma membrane wikipedia.org |

| Enzymes | Hyaluronan synthases (HAS) wikipedia.orgyoutube.com |

| Precursors | UDP-glucuronic acid and UDP-N-acetylglucosamine wikipedia.orgnih.gov |

Chondroitin (B13769445) sulfate (B86663) (CS) is a sulfated glycosaminoglycan and a vital structural component of cartilage. wikipedia.org It is composed of repeating disaccharide units of this compound and N-acetyl-D-galactosamine (GalNAc). wikipedia.orgresearchgate.net Unlike hyaluronic acid, chondroitin sulfate chains are synthesized in the Golgi apparatus and are covalently attached to proteins to form proteoglycans. wikipedia.org The biosynthesis is a multi-step process initiated by the formation of a specific linkage region on a core protein. nih.govfrontiersin.org The chondroitin polymer is then elongated by the alternating addition of glucuronic acid and N-acetylgalactosamine residues. frontiersin.orgresearchgate.net During and after polymerization, the chain undergoes sulfation at various positions, contributing to the structural diversity and biological activity of CS. researchgate.netnih.gov

Table 2: Comparison of Hyaluronic Acid and Chondroitin Sulfate

| Feature | Hyaluronic Acid | Chondroitin Sulfate |

| Repeating Disaccharide | This compound and N-acetyl-D-glucosamine wikipedia.orgnih.gov | This compound and N-acetyl-D-galactosamine wikipedia.orgresearchgate.net |

| Sulfation | No wikipedia.org | Yes wikipedia.org |

| Linkage to Protein | No | Yes (forms proteoglycans) wikipedia.org |

| Biosynthesis Location | Plasma membrane wikipedia.org | Golgi apparatus wikipedia.org |

Heparan sulfate (HS) and heparin are complex, linear polysaccharides belonging to the glycosaminoglycan family. nih.gov They are composed of repeating disaccharide units of a uronic acid (either this compound or its C5 epimer, L-iduronic acid) and D-glucosamine. nih.govumc.br The initial disaccharide unit during biosynthesis consists of this compound linked to N-acetylglucosamine. nih.gov In heparan sulfate, this compound is the predominant uronic acid. nih.gov In contrast, heparin, which is considered a more highly modified form of heparan sulfate, is rich in L-iduronic acid and has a higher degree of sulfation. nih.govkarger.com The biosynthesis of these GAGs is a complex process involving multiple enzymes that introduce modifications such as N-deacetylation/N-sulfation of glucosamine (B1671600) and epimerization of glucuronic acid to iduronic acid. nih.gov

Dermatan sulfate (DS), previously known as chondroitin sulfate B, is structurally related to chondroitin sulfate. wikipedia.org It is synthesized from a chondroitin backbone where some of the this compound residues are enzymatically converted to L-iduronic acid by an enzyme called D-glucuronyl C5-epimerase. researchgate.netmdpi.comglyconovo.com This epimerization at the C5 position of glucuronic acid is a key step in DS biosynthesis and creates a hybrid structure containing both glucuronic and iduronic acid residues. researchgate.netnih.gov This structural feature distinguishes dermatan sulfate from chondroitin sulfate and is crucial for its specific biological functions, including interactions with various proteins. mdpi.com

Structural Contribution to Proteoglycan Assembly and Extracellular Matrix (ECM) Architecture

This compound-containing glycosaminoglycans, such as chondroitin sulfate, heparan sulfate, and dermatan sulfate, are typically found covalently attached to core proteins, forming proteoglycans. wikipedia.orgwikipedia.org The biosynthesis of the GAG chains on proteoglycans begins with the formation of a common tetrasaccharide linkage region attached to a serine residue of the core protein. frontiersin.orggenome.jp The addition of the first glucuronic acid residue to this linkage region is a critical step in initiating the formation of the GAG chain. nih.gov The subsequent polymerization and modification of the GAG chains, which include the incorporation of this compound, contribute to the vast structural diversity of proteoglycans. nih.govuu.se This diversity allows proteoglycans to play crucial roles in the organization and integrity of the extracellular matrix (ECM) by interacting with other ECM components like collagen and fibronectin, as well as with cell surface receptors. wikipedia.org

Involvement in Bacterial Polysaccharide and Capsular Polysaccharide Biosynthesis

This compound is also a component of various bacterial polysaccharides, including capsular polysaccharides (CPS) and exopolysaccharides (EPS). tum.dewikipedia.org These polysaccharides form a protective layer around the bacterial cell, contributing to virulence and biofilm formation. wikipedia.org For instance, the capsule of Streptococcus pyogenes is composed of hyaluronic acid, a polymer of this compound and N-acetylglucosamine. nih.gov In other bacteria, such as Streptococcus pneumoniae and Campylobacter jejuni, this compound is a constituent of their capsular polysaccharides. acs.orgnih.gov The biosynthesis of these bacterial polysaccharides involves the use of nucleotide sugar precursors, including UDP-glucuronic acid, which are incorporated into the growing polysaccharide chain by specific glycosyltransferases. acs.orgnih.gov

This compound in the Composition of Pathogenic Bacterial Capsular Polysaccharides

This compound is a fundamental component of the capsular polysaccharides (CPS) of numerous pathogenic bacteria, playing a crucial role in their virulence and survival within a host. These capsules form a protective outer layer that shields the bacteria from the host's immune system, preventing phagocytosis and complement-mediated lysis. uzh.ch The structural diversity of these polysaccharides is immense, with hundreds of different compositions produced by a single species like E. coli alone. wikipedia.org

One of the key strategies employed by pathogenic bacteria is molecular mimicry, where their capsular polysaccharides are structurally identical or highly similar to polysaccharides found in the host's tissues. nih.gov This allows the bacteria to evade immune recognition. uzh.ch A prime example is hyaluronic acid, a glycosaminoglycan (GAG) composed of repeating disaccharide units of this compound and N-acetylglucosamine. nih.govnih.gov This structure is identical in the capsules of bacteria such as Streptococcus pyogenes and Pasteurella multocida and in the extracellular matrix of mammalian tissues. nih.gov

Other examples of this compound-containing capsular polysaccharides that mimic host molecules include chondroitin and heparosan. nih.gov The presence of uronic acids, like this compound, can enhance the anionic properties of the capsule, which may contribute to its protective functions. mdpi.com

| Bacterial Species | Capsular Polysaccharide Component | Mimicked Host Molecule | Reference |

| Streptococcus pyogenes (Group A and C) | Hyaluronic Acid ([→4) β-D-GlcA (1→3) β-D-GlcNAc (1→]n) | Hyaluronan | nih.gov |

| Pasteurella multocida (Type A) | Hyaluronic Acid ([→4) β-D-GlcA (1→3) β-D-GlcNAc (1→]n) | Hyaluronan | nih.gov |

| Escherichia coli K4 | Chondroitin-like polysaccharide | Chondroitin | nih.gov |

This table provides examples of pathogenic bacteria that incorporate this compound into their capsular polysaccharides to mimic host molecules.

Role in Bacterial Exopolysaccharide (EPS) Production and Biofilm Matrix Formation

This compound is also a significant constituent of bacterial exopolysaccharides (EPS), which are key components of the biofilm matrix. nih.gov Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides adhesion, protection, and structural integrity. nih.govnih.gov The composition of this matrix can vary greatly, but polysaccharides are a major component. nih.govresearchgate.net

Colanic acid, an exopolysaccharide produced by Escherichia coli and other gammaproteobacteria, is a branched polymer containing this compound, along with glucose, galactose, and fucose. uzh.chnih.govacs.org This EPS is crucial for the formation of three-dimensional biofilm structures and helps the bacteria tolerate environmental stresses. acs.org Studies have shown that mutants deficient in colanic acid production lose their ability to attach to surfaces. nih.gov

Alginate, another well-studied EPS, is a linear copolymer of β-D-mannuronic acid and its C5 epimer, α-L-guluronic acid, and is a key component in the biofilms of Pseudomonas aeruginosa. nih.govnih.gov While not directly containing this compound, the presence of its epimer highlights the importance of uronic acids in biofilm formation. The anionic nature of these polysaccharides, often due to uronic acids or other modifications, allows for the binding of divalent cations like calcium and magnesium, which strengthens the biofilm matrix. mdpi.com

| Exopolysaccharide | Producing Bacteria (Example) | Monosaccharide Components (including this compound or its epimers) | Function in Biofilm | Reference |

| Colanic Acid | Escherichia coli, Salmonella enterica | Glucose, Galactose, Fucose, This compound | Attachment to surfaces, 3D biofilm structure, stress tolerance | uzh.chnih.govacs.org |

| Alginate | Pseudomonas aeruginosa | β-D-Mannuronic Acid, α-L-Guluronic Acid | Biofilm structure, resistance to desiccation | nih.govnih.gov |

| Xanthan | Xanthomonas campestris | Glucose, Mannose, This compound | Thickening agent, stabilizer (in industrial applications) | mdpi.com |

This table details the role of this compound and its epimers in the composition and function of various bacterial exopolysaccharides involved in biofilm formation.

Implications of D-Glucopyranuronic Acid in Glycoconjugate Structural Diversity and Functional Specificity

The incorporation of D-glucopyranuronic acid into glycoconjugates significantly contributes to their structural diversity and functional specificity. nih.gov Glycoconjugates, which include glycoproteins, proteoglycans, and glycolipids, are involved in a vast array of biological processes. nih.gov

In proteoglycans, long, linear glycosaminoglycan (GAG) chains are attached to a core protein. nih.gov this compound is a common building block of several GAGs, including hyaluronic acid, chondroitin sulfate, dermatan sulfate, and heparin/heparan sulfate. nih.govwikipedia.org The repeating disaccharide units of these GAGs often consist of an amino sugar (like N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (this compound or its epimer, L-iduronic acid). nih.gov

The immense structural diversity of GAGs arises from variations in the disaccharide units, the epimerization of this compound to L-iduronic acid, and variable patterns of sulfation. nih.gov These structural variations are critical for their specific biological functions, which include regulating cell growth, differentiation, and signaling. nih.gov For instance, the specific sulfation patterns in heparan sulfate determine its binding affinity for a wide range of proteins, including growth factors and enzymes.

The presence of the carboxyl group on this compound imparts a negative charge to these glycoconjugates, which is crucial for many of their functions, including binding to proteins and maintaining tissue hydration.

| Glycoconjugate Class | Example containing this compound | Structural Features involving this compound | Functional Implication | Reference |

| Proteoglycans | Chondroitin Sulfate | Repeating disaccharide of GlcA-GalNAc | Component of cartilage, connective tissue | nih.govwikipedia.org |

| Proteoglycans | Heparan Sulfate | Repeating disaccharide of GlcA-GlcNAc | Co-receptor for growth factors, enzymes | nih.gov |

| Glycosaminoglycans (non-protein linked) | Hyaluronic Acid | Repeating disaccharide of GlcA-GlcNAc | Lubricant in synovial fluid, component of extracellular matrix | nih.govwikipedia.org |

This table illustrates the role of D-glucopyranuronic acid in the structural diversity and functional specificity of different classes of glycoconjugates.

Advanced Analytical and High Resolution Structural Elucidation Techniques for D Glucopyranuronic Acid

State-of-the-Art Chromatographic Separations

Chromatographic techniques are fundamental in the separation and quantification of D-glucopyranuronic acid from intricate mixtures. High-performance liquid chromatography, ion chromatography, and gas chromatography each offer unique advantages for the analysis of this compound and its various forms.

The anomeric configuration (α or β) of D-glucuronic acid esters significantly influences their biological activity and chemical properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the resolution of these anomers. Chiral HPLC, in particular, has proven to be effective in separating enantiomers and anomers of carbohydrates. A one-step chiral HPLC method can be employed for the simultaneous separation of anomers and enantiomers of various monosaccharides nih.gov. This is often achieved through the use of chiral stationary phases (CSPs) which create a chiral environment, allowing for differential interaction with the anomers and thus their separation nih.govsigmaaldrich.com.

The separation mechanism relies on the formation of transient diastereomeric complexes between the anomers and the chiral selector of the stationary phase. The stability of these complexes differs, leading to different retention times and enabling their resolution chiraltech.com. For acidic compounds like this compound esters, the mobile phase composition is critical. The addition of acidic modifiers, such as trifluoroacetic acid, is a common strategy to ensure the proper ionization state of the analyte and improve peak shape and resolution chromatographyonline.com. The choice of the chiral stationary phase is also crucial, with polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, being widely used for carbohydrate separations chromatographyonline.com.

The successful separation of diastereomers of glycyrrhetinic acid, which can be considered structurally related to glucuronic acid derivatives, has been achieved using a chiral column with a mobile phase of methanol (B129727) and water nih.gov. This demonstrates the potential of chiral HPLC for the fine separation of structurally similar sugar acid derivatives.

Ion chromatography, particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), is a highly sensitive and selective method for the comprehensive analysis of uronic acids, including this compound. This technique is especially valuable for the compositional analysis of complex carbohydrates from biomass, plant cell walls, and seaweed celignis.comthermofisher.comnih.gov.

At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated as anions on a strong anion-exchange column nih.govag.gov. Pulsed amperometric detection provides direct and sensitive detection of underivatized carbohydrates without interference from non-oxidizable matrix components ag.gov.

A method for the simultaneous separation and quantification of several monosaccharides, uronic acids, and aldonic acids, including this compound, has been developed using a CarboPac™ PA-10 column with a gradient elution of sodium hydroxide (B78521) and sodium acetate (B1210297) ncsu.edu. This method demonstrated good linearity and low detection limits for this compound ncsu.edu. Another approach for the analysis of uronic acids in wood hydrolysates utilizes a Dionex CarboPac PA200 column, which is specifically designed for this purpose thermofisher.com.

The table below summarizes typical conditions for the HPAEC-PAD analysis of this compound.

| Parameter | Condition | Reference |

| Column | Dionex CarboPac PA200 | thermofisher.com |

| Eluent | 20 mM Sodium Acetate in 100 mM Sodium Hydroxide | thermofisher.com |

| Detection | Pulsed Amperometric Detection (PAD) | thermofisher.comnih.gov |

| Retention Time | ~16 minutes | thermofisher.com |

This interactive table provides a summary of typical HPAEC-PAD conditions for this compound analysis.

High-Resolution Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a robust technique for the profiling of this compound and its metabolites in biological samples nih.govresearchgate.net. Due to the low volatility of sugars and sugar acids, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis nih.gov.

A common derivatization method is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group nih.govresearchgate.net. The resulting TMS derivatives of this compound are more volatile and thermally stable, allowing for their separation and detection by GC-MS core.ac.ukresearchgate.net. This technique has been successfully applied to the determination of glucuronolactone (B27817) and glucuronic acid in beverages, featuring a pre-column derivatization with a combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) nih.gov.

Another approach involves the formation of acyclic oxime and ester trimethylsilyl derivatives, which allows for the simultaneous analysis of acidic and neutral sugars core.ac.uk. The mass spectra of these derivatives provide valuable structural information core.ac.uk. GC-MS is a powerful tool for carbohydrate analysis, with the mass fragmentation patterns being useful in determining the ring structure and the nature of glycosidic linkages cabidigitallibrary.org.

Sophisticated Spectroscopic Characterization Methods

Spectroscopic methods provide detailed insights into the molecular structure of D-glucopyranuronic acid, including the connectivity of atoms, the stereochemistry of glycosidic linkages, and the three-dimensional conformation of the molecule.

The chemical shifts of the anomeric protons (H-1) in the ¹H NMR spectrum are particularly informative. For this compound, the anomeric proton signal can be used to distinguish between the α and β configurations of the glycosidic bond. In polysaccharides, the chemical shifts of the carbon atoms involved in the glycosidic linkage (e.g., C-1 of the glucuronic acid residue and the carbon of the adjacent sugar to which it is attached) in the ¹³C NMR spectrum provide direct evidence for the linkage position.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all the proton and carbon signals in the sugar rings and to establish through-bond and through-space correlations between different atoms. For instance, the HMBC experiment can show correlations between the anomeric proton of one sugar residue and the carbon atom of the neighboring residue across the glycosidic bond, thus confirming the linkage. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the oligosaccharide or polysaccharide chain.

The following table presents representative ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| H-1 | 5.23 (α), 4.63 (β) | 92.5 (α), 96.5 (β) | nih.gov |

| H-2 | 3.55 (α), 3.32 (β) | 72.5 (α), 74.5 (β) | nih.gov |

| H-3 | 3.73 (α), 3.51 (β) | 73.5 (α), 76.0 (β) | nih.gov |

| H-4 | 3.65 (α), 3.50 (β) | 72.0 (α), 72.0 (β) | nih.gov |

| H-5 | 4.25 (α), 3.78 (β) | 71.5 (α), 76.0 (β) | nih.gov |

| C-6 | - | 175.0 (α), 176.5 (β) | nih.gov |

This interactive table displays typical ¹H and ¹³C NMR chemical shifts for the anomers of this compound in D₂O.

Mass spectrometry (MS) and its high-resolution (HRMS) counterpart are powerful analytical techniques for the structural determination of this compound and its conjugates (glucuronides) scispace.comresearchgate.net. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the identification of individual components.

In the analysis of glucuronides, a characteristic fragmentation pattern observed in tandem mass spectrometry (MS/MS) is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass difference of 176.0321 Da nih.gov. This neutral loss is a strong indicator of the presence of a glucuronide conjugate and can be used to selectively screen for these metabolites in complex biological samples nih.gov.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This is invaluable for confirming the identity of known metabolites and for proposing structures for unknown compounds mdpi.com. The fragmentation pattern obtained from MS/MS experiments provides information about the structure of the aglycone (the molecule conjugated to glucuronic acid) and the site of glucuronidation.

Recent advances in fragmentation techniques, such as electron-activated dissociation (EAD), have shown significant advantages over traditional collision-induced dissociation (CID) for the definitive structural elucidation of glucuronides, allowing for the precise determination of the site of metabolic modification researchgate.net.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Structural Determination

Integrated Methodologies for Glycan Sequencing and Linkage Analysis

Determining the precise position and linkage of D-Glucopyranuronic acid within a complex polysaccharide requires an integrated approach that combines several analytical techniques. mit.edu A cornerstone of this analysis is glycosidic linkage analysis, often performed via methylation analysis. nih.govresearchgate.net

The general workflow for methylation analysis is as follows:

Permethylation: All free hydroxyl groups on the polysaccharide are methylated.

Hydrolysis: The permethylated polysaccharide is hydrolyzed to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides.

Reduction and Acetylation: The monosaccharides are reduced to their corresponding alditols and then acetylated, forming partially methylated alditol acetates (PMAAs). nih.govuga.edu

GC-MS Analysis: The resulting PMAA derivatives are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The fragmentation pattern in the mass spectrometer reveals which hydroxyl groups were involved in glycosidic linkages (as they were not methylated) and which were free.

This classical chemical method is often integrated with enzymatic digestions and modern mass spectrometry techniques. mit.edu For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous identification of over 90 unique glycosidic linkages, including those of glucuronic acid. ucdavis.edu Combining these approaches provides a comprehensive picture of the glycan's primary structure, including the sequence, linkage positions, and branching points. creative-proteomics.com

Synergistic Chemoenzymatic Approaches for this compound Structural Characterization

Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis and analysis, are powerful tools for the structural characterization of D-Glucopyranuronic acid-containing molecules. nih.govnih.gov Enzymes such as exoglycosidases, which selectively cleave terminal carbohydrate residues, are instrumental in glycan sequencing.

For example, specific β-glucuronidases can be used to selectively remove terminal D-Glucopyranuronic acid residues from the non-reducing end of a glycan. By analyzing the sample with mass spectrometry before and after enzymatic digestion, the presence and location of terminal GlcA residues can be confirmed. nih.gov

Furthermore, chemoenzymatic synthesis allows for the construction of well-defined oligosaccharide standards containing D-Glucopyranuronic acid at specific positions. nih.govnih.gov These synthetic standards are invaluable for validating analytical methods and for detailed structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, the chemoenzymatic synthesis of specific heparan sulfate (B86663) hexasaccharides containing 2-O-sulfated glucuronic acid (GlcA2S) has enabled detailed NMR analysis, revealing that GlcA2S is a more structurally rigid residue compared to its epimer, IdoA2S. nih.govnih.gov

Enzymes like uronate dehydrogenase are also employed in highly specific quantitative assays for D-Glucopyranuronic acid. researchgate.netmit.edu The enzyme catalyzes the oxidation of the uronic acid, which is coupled to a measurable signal, providing a specific and sensitive method for its determination in complex biological samples. d-nb.infomit.edu

Mechanistic Functional Roles and Innovative Biotechnological Applications of D Glucopyranuronic Acid and Its Derivatives

Participation in Biological Recognition Processes and Cellular Signaling Cascades

D-Glucopyranuronic acid, a key constituent of various glycoconjugates, plays a fundamental role in biological recognition and cellular signaling. As a primary building block of glycosaminoglycans (GAGs) such as hyaluronic acid, heparin, chondroitin (B13769445) sulfate (B86663), and dermatan sulfate, it is integral to the structure and function of the extracellular matrix (ECM). wikipedia.orgnih.gov The ECM is not merely a structural support but a dynamic environment that actively influences cell behavior, including proliferation, differentiation, and migration, through specific interactions between cell surface receptors and ECM components. nih.govresearchgate.net

The process of glucuronidation, where D-glucuronic acid is enzymatically transferred from the activated donor, UDP-α-D-glucuronic acid (UDPGA), to various substrates, is a critical signaling and metabolic pathway. wikipedia.orgpharmacy180.com This conjugation, catalyzed by UDP-glucuronyltransferases (UGTs), modifies a wide range of endogenous molecules (e.g., bilirubin (B190676), steroids, thyroxine) and xenobiotics (e.g., drugs, pollutants). wikipedia.orgnih.govpharmacy180.com By increasing the water solubility of these compounds, glucuronidation facilitates their excretion and is a key step in detoxification. nih.govpharmacy180.com This process occurs predominantly in the liver but also in other major organs, highlighting its systemic importance. wikipedia.org

Furthermore, this compound and its metabolites can act as signaling molecules. For instance, this compound can act on toll-like receptor 4, which can influence inflammatory conditions. wikipedia.org Circulating levels of glucuronic acid have also been identified as a biomarker of mortality, suggesting a deep connection to fundamental aging processes and healthspan. nih.gov The degradation of proteoglycans during tissue remodeling releases glucuronic acid, which can then enter circulation and potentially signal changes in ECM homeostasis. nih.gov

Integration into Advanced Biomaterial Design and Tissue Engineering Constructs

The inherent biocompatibility and biodegradability of this compound-containing polymers have made them a cornerstone in the development of advanced biomaterials for tissue engineering and regenerative medicine. omicsonline.orgresearchgate.net These biomaterials are designed to mimic the natural extracellular matrix, providing a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, ultimately facilitating the regeneration of damaged tissues. omicsonline.orgkinampark.com

This compound as a Structural Component in Scaffold Development

This compound is a fundamental structural component of scaffolds used in tissue engineering, primarily through its presence in polysaccharides like hyaluronic acid (HA), alginate, and polyglucuronic acid (PGU). omicsonline.orgmdpi.comnih.gov These polymers can be fabricated into porous scaffolds that provide the necessary physical support for cells and guide the formation of new tissue. researchgate.netmdpi.com

Hyaluronic acid, a polymer of repeating disaccharide units of this compound and N-acetylglucosamine, is extensively used due to its significant roles in native tissues like cartilage and skin. researchgate.netnih.gov Scaffolds made from HA can be chemically modified to enhance their mechanical properties and degradation rates to suit specific applications. omicsonline.orgnih.gov For instance, providing a scaffold with the ability to non-covalently bind HA has been shown to improve cartilage tissue formation both in vitro and in vivo. nih.gov

Researchers have also fabricated novel composite scaffolds. One such example is a 3D nanocomposite scaffold for bone tissue engineering based on bacterial polyglucuronic acid (PGU) and sodium alginate, reinforced with carbon nanofibers. mdpi.com This scaffold demonstrated a porous architecture, appropriate water absorption, and supported bone cell growth, highlighting the versatility of glucuronic acid-based polymers in creating sophisticated biomaterials. mdpi.com The design of these scaffolds aims to provide an instructive microenvironment for morphogenesis in tissue engineering. omicsonline.org

Hydrogel Formulations Incorporating this compound Derivatives

Hydrogels, which are cross-linked polymer networks with high water content, are a particularly attractive form of scaffold for tissue engineering due to their structural similarity to the native ECM. researchgate.netnih.gov Derivatives of this compound, especially hyaluronic acid, are widely used to create hydrogels for various biomedical applications, including drug delivery, wound healing, and cell encapsulation. nih.govmdpi.comnih.gov

The chemical structure of HA, with its abundant carboxyl and hydroxyl groups originating from the this compound and N-acetylglucosamine units, allows for facile chemical modification and cross-linking to form stable hydrogels. omicsonline.orgnih.gov These modifications can tune the hydrogel's mechanical strength, degradation profile, and bioactivity. omicsonline.orgnih.gov For example, photopolymerized HA hydrogels have been used to investigate the differentiation of mesenchymal stem cells towards chondrocytes. nih.gov

Injectable hydrogels are of particular interest as they can be administered in a minimally invasive manner. researchgate.net Formulations based on HA and its derivatives can be designed to be "living" materials, capable of forming new covalent bonds in the presence of cells and tissues, making them ideal for in vivo cell delivery. nih.gov The viscoelastic properties and excellent biocompatibility of HA-derived hydrogels make them prime candidates for creating scaffolds that promote tissue repair. omicsonline.orgresearchgate.net

Table 1: Examples of Hydrogel Formulations Incorporating this compound Derivatives

| Polymer Backbone | Cross-linking Strategy | Key Features | Target Application |

|---|---|---|---|

| Hyaluronic Acid (HA) | Photopolymerization (e.g., methacrylated HA) | Tunable mechanical properties; supports stem cell differentiation. nih.gov | Cartilage tissue engineering. nih.gov |

| Thiolated HA | Disulfide bonds | Allows for non-enzymatic dissolution for cell recovery. nih.gov | 3-D cell culture and expansion. nih.gov |

| Polyglucuronic acid / Alginate | Physical cross-linking (CaCl2) with carbon nanofibers | Porous nanocomposite structure; supports bone cell growth. mdpi.com | Bone tissue engineering. mdpi.com |

| HA / Poly(ethylene glycol) (PEG) | Chemical cross-linking | Controlled release of proteins; tunable degradation. nih.gov | Drug and protein delivery. nih.gov |

| Dopamine-grafted HA / Phenylboric acid-grafted methylcellulose | Dynamic covalent bonds | Injectable; excellent biocompatibility. nih.gov | Wound healing, tissue adhesion. nih.gov |

Exploration in Enzymatic Biocatalysis and Biotransformation Processes

This compound is at the center of significant enzymatic processes related to both its synthesis and its role in metabolic transformations. Biocatalysis offers an efficient and environmentally friendly alternative to traditional chemical synthesis for producing this compound and its derivatives. researchgate.netnih.gov